molecular formula C14H11ClF3NO2S B249757 N-(5-chloro-2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(5-chloro-2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B249757
M. Wt: 349.8 g/mol
InChI Key: AJLZIJWYNLJUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as CTB or NCTB, is a chemical compound that has been widely used in scientific research. CTB belongs to the family of sulfonamide compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

CTB is taken up by neurons via endocytosis and transported retrogradely to the cell body. CTB binds to gangliosides and glycoproteins on the cell surface, which facilitates its uptake and retrograde transport. CTB is then transported to the axon terminal where it is taken up by presynaptic terminals and transported to the next neuron, allowing for the labeling and tracing of neural pathways.
Biochemical and Physiological Effects
CTB has been shown to have various biochemical and physiological effects. CTB has been shown to induce the expression of immediate early genes such as c-fos and zif268 in the brain, which are involved in neural plasticity and learning and memory. CTB has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its effects on neural function.

Advantages and Limitations for Lab Experiments

One advantage of CTB is its ability to selectively label and trace neural pathways without affecting the overall neural function. CTB has also been shown to be stable and can be used in both in vitro and in vivo experiments. However, one limitation of CTB is its relatively low transport rate, which may limit its ability to label and trace long-range neural pathways.

Future Directions

There are many future directions for the use of CTB in scientific research. One potential direction is the use of CTB in the study of neural circuits involved in complex behaviors such as decision-making and social behavior. CTB could also be used in the development of new therapies for neurological disorders such as Parkinson's disease and chronic pain. Additionally, new methods for improving the transport rate of CTB could be developed to enhance its ability to label and trace long-range neural pathways.
Conclusion
In conclusion, CTB is a chemical compound that has been widely used in scientific research to selectively label and trace neural pathways in the brain. CTB has various biochemical and physiological effects and has been shown to modulate the activity of ion channels and neurotransmitter receptors. CTB has advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.

Synthesis Methods

The synthesis of CTB involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The product is then purified by recrystallization to obtain pure CTB.

Scientific Research Applications

CTB has been widely used in scientific research due to its ability to selectively label and trace neural pathways in the brain. CTB has been used in various studies to investigate the neural connections and pathways involved in different behaviors and physiological functions such as pain, motor control, and sensory processing.

properties

Molecular Formula

C14H11ClF3NO2S

Molecular Weight

349.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H11ClF3NO2S/c1-9-5-6-11(15)8-13(9)19-22(20,21)12-4-2-3-10(7-12)14(16,17)18/h2-8,19H,1H3

InChI Key

AJLZIJWYNLJUGS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.